molecular formula C10H10O4 B3022842 7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid CAS No. 924871-41-0

7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Cat. No.: B3022842
CAS No.: 924871-41-0
M. Wt: 194.18 g/mol
InChI Key: VZONDJNDHJLBMY-UHFFFAOYSA-N
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Description

7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (CAS 924871-41-0) is a chemical compound featuring the versatile 1,4-benzodioxane scaffold , a bicyclic structure of significant interest in medicinal chemistry and drug discovery . This scaffold is recognized for its diverse therapeutic potential and is a key structural component in several clinically significant molecules . The 1,4-benzodioxane core is known to exhibit a wide spectrum of biological activities, as demonstrated by various derivatives. These activities include anticancer, antimicrobial, antioxidant, and enzyme inhibition properties . Research indicates that derivatives of this scaffold can show potent inhibition against enzymes such as acetylcholinesterase, β-glucosidase, and α-amylase , making them relevant for the study of neurodegenerative and metabolic disorders . The specific methyl and carboxylic acid substituents on this compound make it a valuable building block or intermediate for the synthesis of more complex molecules, such as hydrazones, for structural-activity relationship (SAR) studies . This product is supplied as a solid and is intended for use in research applications only. It is not for diagnostic or therapeutic use. Researchers can utilize this compound to explore the pharmacological potential of the benzodioxane class or as a precursor in synthetic chemistry. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

7-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-6-4-8-9(14-3-2-13-8)5-7(6)10(11)12/h4-5H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZONDJNDHJLBMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C(=O)O)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of ring-closing metathesis (RCM) reactions. For instance, starting materials such as 2-allylphenol derivatives can undergo RCM in the presence of catalysts like nitro-Grela to form the benzodioxine ring .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzodioxine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Anticancer Activity

Studies have highlighted the anticancer properties of 7-Methyl-2,3-dihydro-1,4-benzodioxine derivatives. For instance:

  • Inhibition of Cancer Cell Growth : Certain derivatives have been shown to inhibit growth in various cancer cell lines. A specific analog demonstrated effectiveness against ovarian carcinoma xenografts by targeting the HSF1 pathway .

Anti-inflammatory Effects

Research indicates that compounds within the benzodioxane family exhibit notable anti-inflammatory activities:

  • Mechanism of Action : The structure-activity relationship studies reveal that modifications at specific positions can enhance anti-inflammatory effects. For example, a compound with an acetic acid substituent at position 6 displayed significant anti-inflammatory activity .

Enzyme Inhibition

The aldehyde functionality allows for covalent interactions with nucleophilic sites on proteins or enzymes:

  • Urease Inhibition : The compound has been identified as a potential urease inhibitor, which is significant for treating conditions like Helicobacter pylori infections that rely on urease activity for survival in acidic environments .

Comparative Analysis of Related Compounds

To better understand the unique properties of 7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Characteristics
2,3-Dihydro-1,4-benzodioxane-6-carbaldehydeLacks carboxylic acid groupMore reactive due to aldehyde presence
7-Methyl-2,3-dihydro-1,4-benzodioxaneAldehyde oxidized to carboxylic acidIncreased acidity; different reactivity profile
6-Methyl-7-nitro-2,3-dihydro-1,4-benzodioxaneContains a nitro group instead of an aldehydeNitro group alters electronic properties

This table illustrates how the presence or absence of specific functional groups influences reactivity and biological activity.

Case Study: Anticancer Properties

A study conducted by Vazquez et al. synthesized a library of benzodioxane derivatives and evaluated their anticancer activities. One derivative with a carboxylic acid substituent was particularly effective against ovarian cancer cells due to its ability to inhibit critical signaling pathways involved in tumor growth .

Case Study: Urease Inhibition

Another study focused on the synthesis of urease inhibitors based on the benzodioxane scaffold. The results indicated that modifications to the carboxylic acid group significantly enhanced inhibitory activity against urease enzymes, suggesting potential therapeutic applications for gastric disorders .

Mechanism of Action

The mechanism of action of 7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 7-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid can be compared to analogs with substitutions at key positions (e.g., nitro, halogen, or hydroxyl groups) or modifications to the core heterocycle. Below is a detailed analysis:

Substituent Effects on the Benzodioxane Core

Compound Name Substituent(s) CAS Number Key Properties/Activities References
7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid Methyl (C7), COOH (C6) Not explicitly provided Anti-inflammatory activity (comparable to Ibuprofen); polar due to COOH group .
7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid Nitro (C7), COOH (C6) 57672-33-0 Electron-withdrawing nitro group increases acidity; used as a research chemical for synthetic intermediates. No suppliers currently available .
8-Chloro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid Chloro (C8), COOH (C6) 851814-20-5 Higher lipophilicity due to Cl; potential toxicity (H302, H315, H319, H335 warnings) .
5-Fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid Fluoro (C5), COOH (C6) Not provided Fluorine enhances metabolic stability; likely improved pharmacokinetics compared to non-halogenated analogs .

Functional Modifications to the Core Structure

  • Pyrido-Benzoxazine/Carboxylic Acid Derivatives : Compounds like (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid (Levofloxacin impurity F) exhibit antibacterial activity. The pyrido-benzoxazine core introduces rigidity and enhances binding to bacterial DNA gyrase .
  • Benzodithiazine Carboxylates: Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (Compound 15) features a sulfur-containing heterocycle and hydrazine side chain, enabling redox activity and metal chelation .

Physicochemical Properties

Property 7-Methyl Derivative 7-Nitro Derivative 8-Chloro Derivative
Molecular Weight ~196 g/mol (estimated) 225.16 g/mol 214.60 g/mol
Melting Point Not reported 310–311°C (decomp.) Not reported
Solubility Moderate (polar solvents) Low (nonpolar solvents) Low (lipophilic solvents)
LogP (Lipophilicity) ~1.5 (estimated) ~2.1 (nitro group effect) ~2.5 (chloro group effect)

Biological Activity

7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (CAS Number: 924871-41-0) is a compound belonging to the benzodioxane family, which has garnered attention in medicinal chemistry for its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H10O4
  • Molecular Weight : 194.18 g/mol
  • Structure : The compound features a benzodioxane structure with a carboxylic acid functional group, which is significant for its biological interactions.

Biological Activity Overview

The biological activity of 7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid has been linked to various therapeutic effects, including:

  • Anticancer Properties : Research indicates that derivatives of the benzodioxane scaffold exhibit significant anticancer activities. For instance, compounds with similar structures have shown efficacy in inhibiting tumor growth in various cancer models .
  • Anti-inflammatory Effects : Some benzodioxane derivatives have demonstrated anti-inflammatory properties, which may be attributed to their ability to modulate inflammatory pathways .
  • Antioxidant Activity : The presence of the dioxane moiety has been associated with antioxidant effects, potentially protecting cells from oxidative stress .

The mechanisms through which 7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Key Enzymes : Similar compounds have been reported to inhibit enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : The compound may affect signaling pathways such as p38 MAPK and HSF1 pathways, which are crucial in cancer biology and stress responses .

Case Studies and Research Findings

Several studies have highlighted the potential applications of compounds related to 7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Idris et al. (2022) AnticancerDemonstrated growth inhibition in prostate cancer models.
Vazquez et al. (2022) Anti-inflammatoryIdentified structure-activity relationships for optimal anti-inflammatory effects.
Lu et al. (2024) AntioxidantShowed significant antioxidant activity in vitro.

Synthesis and Derivatives

The synthesis of 7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid typically involves multi-step organic reactions starting from readily available precursors like gallic acid. The process includes:

  • Esterification : Converting gallic acid into a methyl ester.
  • Formation of Dioxane Ring : Using reagents like 1,2-dibromoethane to form the dioxane structure.
  • Carboxylation : Introducing the carboxylic acid group through hydrolysis and subsequent reactions.

This synthetic pathway allows for the creation of various analogs that can be screened for enhanced biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

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